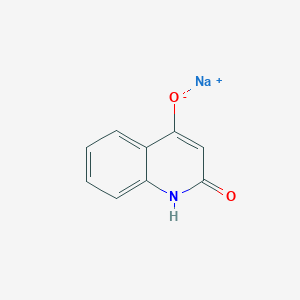

2(1H)-Quinolinone, 4-hydroxy-, monosodium salt

Overview

Description

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which include 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt, has been the subject of many publications due to their interesting pharmaceutical and biological activities . The synthetic approaches involve various reactions and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis

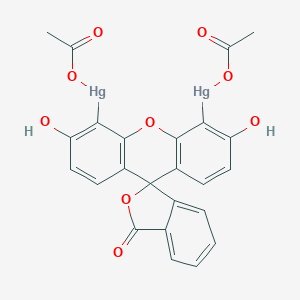

The molecular structure of 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt includes a quinolinone moiety, which is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

The chemical reactions involving 4-hydroxy-2-quinolones are diverse and complex. For instance, the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst results in non-racemic products .Scientific Research Applications

-

Pharmaceutical Reference Standards

- Field : Pharmaceutical Industry

- Application : This compound is used as a reference standard in the pharmaceutical industry .

- Method : The specific methods of application or experimental procedures would depend on the context in which the reference standard is being used. Typically, reference standards are used to ensure the quality and consistency of pharmaceutical products .

- Results : The use of this compound as a reference standard helps ensure the quality and consistency of pharmaceutical products .

-

Synthesis of 4-Hydroxy-2-pyrones

- Field : Organic Chemistry

- Application : 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .

- Method : Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .

- Results : These methods have been applied for the construction of natural products. Possible directions for further pyrone ring modification are discussed .

-

Synthesis of Azo-Linked Schiff Base Ligands

- Field : Organic Chemistry

- Application : Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .

- Method : Two new azo-linked Schiff base ligands were synthesized .

- Results : The specific results or outcomes of this synthesis were not provided in the source .

-

Biomimetic Synthesis

- Field : Organic Chemistry

- Application : The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .

- Method : Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .

- Results : These methods have been applied for the construction of natural products .

-

Biotechnological Approaches

- Field : Biotechnology

- Application : Biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .

- Method : The specific methods of application or experimental procedures would depend on the context in which the biotechnological approach is being used .

- Results : The use of these paths helps in the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .

-

Synthesis of Azo Compounds

- Field : Organic Chemistry

- Application : Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .

- Method : Two new azo-linked Schiff base ligands were synthesized .

- Results : The specific results or outcomes of this synthesis were not provided in the source .

-

Synthesis of Polyketides

- Field : Organic Chemistry

- Application : These pyrones as polyketides are widespread in Nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .

- Method : Biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .

- Results : The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .

-

Synthesis of 2-Pyrones

- Field : Organic Chemistry

- Application : 2-Pyrones are an important class of heterocyclic compounds of interest as valuable reagents in organic synthesis and an essential pharmacophore in many biologically active products .

- Method : Among them, 4-hydroxy-2-pyrones occupy a special place because these molecules are both polyketide structures and pyrans .

- Results : These substances can exist in two tautomeric forms, namely, 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone .

-

Synthesis of Azo-Linked Schiff Base Ligands

- Field : Organic Chemistry

- Application : Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .

- Method : Two new azo-linked Schiff base ligands were synthesized .

- Results : The specific results or outcomes of this synthesis were not provided in the source .

Safety And Hazards

The safety data sheet for a related compound, Azomethine H monosodium salt hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation of dusts, and in case of skin contact, to wash off immediately with plenty of water .

Future Directions

The future directions for research on 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt and related compounds are likely to focus on their synthetic approaches and applications in the synthesis of related heterocycles, most of them showing unique biological activities . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

properties

IUPAC Name |

sodium;2-oxo-1H-quinolin-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXMDMIYCCSYNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063502 | |

| Record name | Sodium 4-hydroxycarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Quinolinone, 4-hydroxy-, monosodium salt | |

CAS RN |

4510-76-3 | |

| Record name | Sodium 4-hydroxycarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-hydroxycarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-quinolone, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNV1B8UXF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.